molecular formula C19H15N3O2S B12162169 7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol

7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B12162169
M. Wt: 349.4 g/mol
InChI Key: VMIMNLFMPPMDIV-UHFFFAOYSA-N
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Description

7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol: L , is a synthetic molecule. It was designed by reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole. The compound’s structure has been characterized using various spectroscopic techniques .

Preparation Methods

Synthetic Routes::

    Starting Material: 8-hydroxyquinoline-2-carbaldehyde

    Reagent: 2-hydrazinobenzothiazole

    Reaction: Condensation reaction

    Product: 7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol (L)

Industrial Production:: While specific industrial methods for L production are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Reactivity:: L can undergo various chemical reactions:

    Oxidation: L may be oxidized under suitable conditions.

    Reduction: Reduction of L can yield different derivatives.

    Substitution: Substituents on the phenyl and thiazole rings can be modified.

    Complexation: L forms complexes with metal ions (e.g., In³⁺).

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂)

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄)

    Substitution: Halogenating agents (e.g., Br₂, Cl₂)

    Complexation: Metal salts (e.g., InCl₃)

Major Products:: The specific products depend on reaction conditions and substituents. Exploration of L’s reactivity is ongoing.

Scientific Research Applications

L’s versatility makes it valuable in various fields:

Mechanism of Action

L’s effects likely involve interactions with molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

L’s uniqueness lies in its specific combination of quinoline, phenyl, and thiazole moieties. Similar compounds include:

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

7-[(2-hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C19H15N3O2S/c23-15-6-2-1-5-13(15)17(22-19-21-10-11-25-19)14-8-7-12-4-3-9-20-16(12)18(14)24/h1-11,17,23-24H,(H,21,22)

InChI Key

VMIMNLFMPPMDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4)O

Origin of Product

United States

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